Cas no 1192-14-9 (2,2-dimethylcyclobutan-1-one)

2,2-Dimethylcyclobutan-1-one is a cyclic ketone characterized by its four-membered ring structure with two methyl groups at the 2-position. This compound is of interest in organic synthesis due to its strained ring system, which can facilitate unique reactivity patterns. Its compact, sterically hindered structure makes it a valuable intermediate for studying ring-opening reactions, cycloadditions, and other transformations in fine chemical and pharmaceutical research. The presence of the carbonyl group allows for further functionalization, enabling applications in asymmetric synthesis and catalyst development. High purity grades are available to ensure consistent performance in specialized reactions.
2,2-dimethylcyclobutan-1-one structure
2,2-dimethylcyclobutan-1-one structure
Product Name:2,2-dimethylcyclobutan-1-one
CAS No:1192-14-9
MF:C6H10O
MW:98.1430020332336
MDL:MFCD22049843
CID:1209789
PubChem ID:535022
Update Time:2025-06-11

2,2-dimethylcyclobutan-1-one Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanone, 2,2-dimethyl-
    • 2,2-dimethylcyclobutan-1-one
    • 2,2-Dimethylcyclobutanone
    • EN300-206533
    • P17178
    • AKOS023808472
    • BAA19214
    • CS-0045495
    • MFCD22049843
    • 2,2-dimethyl-cyclobutan-1-one
    • PB39816
    • DOPFCVBSOPCWAQ-UHFFFAOYSA-N
    • DB-239432
    • Z1416192672
    • DTXSID70336621
    • PS-16593
    • 1192-14-9
    • MDL: MFCD22049843
    • Inchi: 1S/C6H10O/c1-6(2)4-3-5(6)7/h3-4H2,1-2H3
    • InChI Key: DOPFCVBSOPCWAQ-UHFFFAOYSA-N
    • SMILES: O=C1CCC1(C)C

Computed Properties

  • Exact Mass: 98.0732
  • Monoisotopic Mass: 98.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2,2-dimethylcyclobutan-1-one Pricemore >>

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2,2-dimethylcyclobutan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1192-14-9)2,2-dimethylcyclobutan-1-one
Order Number:A1036736
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:59
Price ($):3319.0
Email:sales@amadischem.com

2,2-dimethylcyclobutan-1-one Related Literature

Additional information on 2,2-dimethylcyclobutan-1-one

Comprehensive Overview of 2,2-dimethylcyclobutan-1-one (CAS No. 1192-14-9): Properties, Applications, and Industry Insights

2,2-dimethylcyclobutan-1-one (CAS No. 1192-14-9) is a cyclic ketone with a unique molecular structure, featuring a four-membered cyclobutane ring substituted with two methyl groups at the 2-position. This compound has garnered significant attention in organic synthesis, fragrance formulation, and specialty chemical research due to its stereochemical properties and reactivity. The 2,2-dimethylcyclobutanone framework is often explored for its potential in asymmetric catalysis and as a building block for complex molecules, aligning with the growing demand for sustainable and efficient synthetic methodologies.

In recent years, the search volume for "2,2-dimethylcyclobutan-1-one uses" and "CAS 1192-14-9 suppliers" has surged, reflecting industrial interest in this niche chemical. Researchers frequently inquire about its "synthesis routes," "spectroscopic data," and "safety profile," underscoring the need for authoritative technical documentation. The compound’s compatibility with green chemistry principles—such as atom economy and reduced waste—positions it as a candidate for eco-friendly processes, a trending topic in chemical innovation.

From a structural perspective, the steric hindrance imposed by the gem-dimethyl groups in 2,2-dimethylcyclobutan-1-one influences its reactivity patterns, making it valuable for studying ring strain effects in small cyclic systems. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for its protons and carbons, which are critical for analytical identification. These characteristics have spurred investigations into its role as an intermediate for pharmaceuticals and agrochemicals, though specific applications remain proprietary in many cases.

The fragrance industry has shown particular interest in 2,2-dimethylcyclobutanone derivatives due to their potential to impart woody, earthy olfactory notes. Perfumers frequently search for "cyclobutanone-based aroma chemicals" and "sustainable fragrance ingredients," driving innovation in this space. Regulatory compliance, especially concerning REACH and IFRA standards, further shapes its commercial adoption, with manufacturers prioritizing transparency in supply chains.

Technological advancements in computational chemistry have enabled deeper studies of 2,2-dimethylcyclobutan-1-one's conformational dynamics. Molecular modeling tools predict its behavior in catalytic systems, addressing queries like "cyclobutanone ring stability" and "steric effects on ketone reactivity." Such insights are pivotal for designing novel materials, including polymers with tailored thermal properties.

In summary, 2,2-dimethylcyclobutan-1-one (CAS No. 1192-14-9) exemplifies the intersection of fundamental research and applied chemistry. Its versatility continues to inspire cross-disciplinary collaborations, while market trends emphasize sustainable production and precise characterization—key themes for modern chemical enterprises.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1192-14-9)2,2-dimethylcyclobutan-1-one
A1036736
Purity:99%
Quantity:10g
Price ($):3319.0
Email